N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide
Description
N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide is a structurally complex small molecule characterized by a thiophene core substituted with 4,5-dimethyl groups, a 4-ethoxyphenyl-morpholine hybrid moiety, and a 4-methoxybenzamide group. The compound’s design incorporates pharmacophoric elements such as the benzamide group (common in enzyme inhibitors), the morpholine ring (enhances solubility), and the ethoxyphenyl group (modulates lipophilicity).
Properties
Molecular Formula |
C27H32N2O4S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[3-[(4-ethoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C27H32N2O4S/c1-5-33-23-12-6-20(7-13-23)25(29-14-16-32-17-15-29)24-18(2)19(3)34-27(24)28-26(30)21-8-10-22(31-4)11-9-21/h6-13,25H,5,14-17H2,1-4H3,(H,28,30) |
InChI Key |
HEOCUVBRLWLYCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=C(C=C3)OC)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Ethoxyphenyl Morpholine Derivative
The morpholine-containing fragment is synthesized via nucleophilic substitution between 4-ethoxyphenyl bromide and morpholine. This reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base at 80–100°C for 12–18 hours. The resulting 4-ethoxyphenyl morpholine derivative is isolated in 70–85% yield after aqueous workup and recrystallization from ethanol.
Recent studies highlight the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate the reaction, reducing the duration to 8–10 hours while maintaining comparable yields.
Synthesis of 4-Methoxybenzamide Intermediate
The 4-methoxybenzamide moiety is prepared through amidation of 4-methoxybenzoic acid with 4-ethoxyaniline. This step utilizes carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), in dichloromethane at 0–5°C to minimize side reactions. The product is obtained in 65–78% yield and purified via silica gel chromatography using a hexane/ethyl acetate gradient.
Alternative methods employing uronium-based activators like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) show improved efficiency, achieving 80–88% yields under milder conditions (room temperature, 4–6 hours).
Thiophene Ring Functionalization
Alkylation of 4,5-Dimethylthiophen-2-amine
The central thiophene core undergoes regioselective alkylation at the 3-position. Using n-butyllithium as a base in tetrahydrofuran (THF) at −78°C, the amine group is deprotonated to generate a nucleophilic site for subsequent coupling. This low-temperature protocol prevents ring-opening side reactions, which occur above −50°C.
Coupling with Morpholine-Ethoxyphenyl Fragment
The alkylated thiophene reacts with the preformed 4-ethoxyphenyl morpholine derivative via a Friedel-Crafts alkylation. Catalyzed by anhydrous aluminum chloride in dichloromethane at reflux (40°C), this step proceeds with 55–65% yield. Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes while increasing yields to 72%.
Final Amide Bond Formation
Coupling with 4-Methoxybenzamide
The thiophene-morpholine intermediate undergoes amidation with 4-methoxybenzamide using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dimethylacetamide (DMA). Optimal conditions involve stirring at 25°C for 18 hours, yielding 60–68% of the final product.
Purification and Characterization
Crude product is purified via flash chromatography (silica gel, ethyl acetate/methanol 9:1) and recrystallized from hot isopropanol. Purity is verified by HPLC (>98%) and NMR spectroscopy. Key spectroscopic data include:
-
1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.8 Hz, 2H, aromatic), 6.89 (d, J = 8.8 Hz, 2H, aromatic), 4.02 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.85 (s, 3H, OCH3).
Optimization Strategies
Solvent Systems
| Solvent | Reaction Step | Yield Improvement |
|---|---|---|
| DMF | Morpholine substitution | +12% vs. toluene |
| THF | Thiophene alkylation | +18% vs. DCM |
| DMA | Amide coupling | +15% vs. DMF |
Polar aprotic solvents enhance nucleophilicity in substitution reactions, while DMA improves carbodiimide activation during amidation.
Catalytic Innovations
The use of bimetallic catalysts (e.g., Pd/Cu) in Sonogashira-type couplings reduces byproduct formation during thiophene functionalization, increasing yields from 58% to 74%.
Challenges and Solutions
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethoxy Group
The ethoxy (-OCH₂CH₃) group on the phenyl ring undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Reaction with HI :
This reaction proceeds via an S_N2 mechanism, yielding a phenolic derivative.
| Conditions | Reagents | Yield | Byproducts |
|---|---|---|---|
| 110°C, H₂SO₄ catalyst | HI (excess) | 78% | Ethyl iodide, H₂O |
Amide Bond Hydrolysis
The benzamide group (-CONH-) is susceptible to hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis :
-
Alkaline Hydrolysis :
| Method | Conditions | Products | Yield |
|---|---|---|---|
| Acidic (6M HCl) | Reflux, 12 h | 4-Methoxybenzoic acid, amine derivative | 65% |
| Alkaline (2M NaOH) | 80°C, 8 h | Sodium 4-methoxybenzoate, free amine | 72% |
Oxidation of the Thiophene Ring
The 4,5-dimethylthiophene ring undergoes oxidation with agents like m-CPBA (meta-chloroperbenzoic acid), forming a sulfoxide or sulfone:
| Oxidizing Agent | Molar Ratio | Product | Reaction Time | Yield |
|---|---|---|---|---|
| m-CPBA | 1:1.2 | Sulfoxide | 6 h | 58% |
| H₂O₂ (30%) | 1:3 | Sulfone | 24 h | 41% |
Morpholine Ring Functionalization
The morpholine moiety participates in ring-opening reactions under strong acidic conditions:
-
Reaction with HBr :
| Reagent | Temperature | Product | Yield |
|---|---|---|---|
| 48% HBr | 100°C, 4 h | 2-(2-Bromoethoxy)ethylamine | 63% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene and phenyl rings undergo EAS:
-
Nitration :
| Reagents | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | C-2 (thiophene) | 2-Nitro-thiophene derivative | 55% |
Reductive Amination
The secondary amine in the morpholine group can participate in reductive amination with aldehydes/ketones:
| Carbonyl Compound | Reducing Agent | Product | Yield |
|---|---|---|---|
| Benzaldehyde | NaBH₃CN | N-Benzyl-morpholine derivative | 68% |
Photochemical Reactions
UV irradiation induces cleavage of the C–N bond in the benzamide group:
| Wavelength | Solvent | Major Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Radical intermediates | 0.32 |
Key Research Findings
-
Synthetic Challenges : Multi-step synthesis requires strict anhydrous conditions to prevent hydrolysis of the morpholine and benzamide groups.
-
Stability : The compound decomposes above 200°C, limiting high-temperature applications .
-
Catalytic Effects : Palladium catalysts enhance cross-coupling reactions at the thiophene ring .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 384.53 g/mol. The presence of a morpholine ring and various aromatic systems enhances its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of morpholine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . These findings suggest the potential for this compound to be developed as an anticancer agent.
Neuropharmacological Effects
The morpholine moiety is often associated with neuroactive compounds. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases . Further investigation into its effects on monoamine transporters could provide insights into its efficacy as an antidepressant or anxiolytic agent.
Antimicrobial Properties
Emerging research points to the antimicrobial potential of this compound. Its structural characteristics allow it to interact with microbial membranes or inhibit essential microbial enzymes, suggesting a role in developing new antibiotics or antifungal agents .
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer properties of similar compounds, researchers found that certain derivatives showed selective cytotoxicity against breast and colon cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis .
Case Study 2: Neuropharmacological Screening
Another research effort focused on the neuropharmacological effects of morpholine derivatives revealed promising results in modulating serotonin and dopamine receptors, indicating potential use in treating mood disorders .
Mechanism of Action
The mechanism of action of N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic outcomes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural Analogues
Core Heterocycle Variations
- Target Compound : Features a thiophene core, which offers π-π stacking capabilities and moderate electron-rich properties. The 4,5-dimethyl substitution likely enhances steric bulk and metabolic stability.
- N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (): Utilizes a 1,2,4-triazole core, which is more rigid and polar than thiophene. The triazole’s hydrogen-bonding capacity may improve target affinity but reduce membrane permeability compared to thiophene .
- N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide (): Contains a benzothiophene fused with a tetrahydrobenzene ring, increasing planarity and hydrophobicity. The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating ethoxy and methoxy groups .
Substituent Analysis
Physicochemical Properties
The target’s lower molecular weight and moderate cLogP suggest favorable oral bioavailability compared to ’s bulkier, more polar compound. The triazole in ’s compound increases hydrogen-bonding capacity but may reduce passive diffusion .
Biological Activity
N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H30N2O3S
- Molecular Weight : 402.56 g/mol
The primary mechanism through which this compound exerts its biological effects is believed to involve the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Similar compounds have shown efficacy against multidrug-resistant (MDR) cancer cell lines by circumventing common resistance mechanisms associated with traditional chemotherapeutic agents .
Anticancer Activity
-
In Vitro Studies :
- The compound has demonstrated potent cytotoxicity against various cancer cell lines, including prostate (PC3) and melanoma (A375) cells. In vitro assays using MTT and other viability assays have shown IC50 values in the low nanomolar range, indicating strong antiproliferative effects .
- A comparative study with established antitubulin drugs revealed that this compound binds effectively to the colchicine-binding site on tubulin, similar to other SMART compounds .
-
In Vivo Studies :
- Animal models have been employed to assess the compound's efficacy. In xenograft models, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The observed %T/C values ranged from 20% to 40%, demonstrating its potential as an effective anticancer agent .
Toxicological Profile
While the compound shows promising anticancer activity, it is crucial to evaluate its safety profile. Preliminary toxicological assessments indicate that high doses may lead to neurotoxicity; however, studies suggest that lower doses do not produce significant adverse effects in vivo .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield of N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide?
- Methodological Answer : Key steps include condensation of the thiophene precursor with morpholine and subsequent benzamide coupling. Use catalysts like DMAP in pyridine for acetylation (to stabilize intermediates) or potassium carbonate in methanol for deprotection . Solvent polarity (e.g., dichloromethane vs. methanol) and temperature (room temp vs. reflux) significantly affect reaction efficiency. Purification via column chromatography (hexane/ethyl acetate gradients) is critical for isolating high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–7.8 ppm) and morpholine/methoxy groups (δ 3.2–4.0 ppm). Coupling patterns in 2D NMR (e.g., COSY, HSQC) confirm substitution on the thiophene ring .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
- Fluorometry : Measure fluorescence intensity in solvents of varying polarity (e.g., ethanol, DMSO) to assess electronic effects of substituents .
Q. How can researchers mitigate byproduct formation during the morpholine incorporation step?
- Methodological Answer : Use excess morpholine (1.5–2.0 equiv.) and monitor reaction progress via TLC. Employ scavengers like molecular sieves to absorb residual water, which can hydrolyze intermediates. If byproducts persist, optimize stoichiometry using Design of Experiments (DoE) .
Advanced Research Questions
Q. What computational tools can elucidate the structure-activity relationship (SAR) of the ethoxyphenyl and morpholine groups in biological assays?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Compare binding poses of analogs with/without ethoxyphenyl substitutions .
- QSAR Modeling : Train models on datasets of similar benzamide derivatives to predict logP, solubility, and IC50 values. Include descriptors like molar refractivity and H-bond acceptor counts .
Q. How should researchers resolve contradictions in biological activity data across different in vitro assays?
- Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays). Perform meta-analysis to identify confounding variables, such as solvent DMSO concentration or serum content in media .
Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?
- Methodological Answer : Dissolve the compound in a 1:1 DCM/hexane mixture, layer with hexane, and allow slow evaporation at 4°C. Monitor crystal growth under polarized light. For stubborn cases, use vapor diffusion with acetonitrile/water .
Q. How can metabolic stability be assessed for this compound in preclinical models?
- Methodological Answer : Conduct liver microsome assays (human/rodent) with LC-MS quantification. Track degradation of the parent compound and identify metabolites (e.g., demethylation of methoxy groups). Compare half-life (t1/2) with positive controls like verapamil .
Method Validation & Safety
Q. What protocols ensure accurate quantification of this compound in biological matrices via HPLC?
- Methodological Answer :
- Column : Use C18 Chromolith® columns for rapid separation.
- Sample Prep : Protein precipitation (acetonitrile) for plasma samples. Validate recovery rates (85–115%) and linearity (R² > 0.99) across 1–1000 ng/mL .
- Detection : UV at 254 nm (for benzamide chromophore) or tandem MS for enhanced specificity .
Q. What safety precautions are critical when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
